molecular formula C19H18N2O2 B11329349 2-propoxy-N-(quinolin-8-yl)benzamide

2-propoxy-N-(quinolin-8-yl)benzamide

Cat. No.: B11329349
M. Wt: 306.4 g/mol
InChI Key: HNOWURMQMSMKAE-UHFFFAOYSA-N
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Description

2-propoxy-N-(quinolin-8-yl)benzamide: is a chemical compound with the following structural formula:

Structure: C20H16N2O2\text{Structure: } \text{C}_{20}\text{H}_{16}\text{N}_2\text{O}_2 Structure: C20​H16​N2​O2​

It consists of a quinoline ring fused to a benzene ring, with a propoxy group (C3H7O) attached to the quinoline nitrogen. This compound exhibits interesting properties due to its aromatic and heterocyclic nature.

Preparation Methods

Two notable synthetic routes for preparing this compound are:

Chemical Reactions Analysis

    Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation might involve oxidants like KMnO4 or PCC, while reduction could use LiAlH4 or NaBH4.

    Major Products: These reactions yield diverse products, such as substituted quinolines or amides.

Scientific Research Applications

    Chemistry: The compound serves as a building block for designing novel heterocyclic molecules.

    Biology and Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Industry: Its applications in materials science or catalysis are worth exploring.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a specific list of similar compounds, researchers often compare it to related quinoline derivatives. Its uniqueness lies in the combination of the quinoline and benzamide moieties.

Remember that further research and experimentation are necessary to fully understand the compound’s properties and applications

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

2-propoxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C19H18N2O2/c1-2-13-23-17-11-4-3-9-15(17)19(22)21-16-10-5-7-14-8-6-12-20-18(14)16/h3-12H,2,13H2,1H3,(H,21,22)

InChI Key

HNOWURMQMSMKAE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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